molecular formula C6H10Br2N2 B1379459 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide CAS No. 1803561-12-7

5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide

Cat. No. B1379459
CAS RN: 1803561-12-7
M. Wt: 269.97 g/mol
InChI Key: XBNZNMTVYHVKJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide can be represented by the InChI code: 1S/C6H9BrN2.BrH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide can be synthesized through various methods. An improved synthesis approach starts from 2-butyne-1,4-diol, leading to 4-(2-methoxyethyl)imidazole, which upon cleavage with hydrobromic acid yields 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide with satisfactory overall yield (Bloemhoff & Kerling, 2010).

  • Use in Heterocyclic Synthesis : It serves as a reagent in the synthesis of various heterocyclic compounds, including benzazoles and quinazolinones. Its ability to undergo condensation reactions under mild conditions and provide an alkyl chain suitable for various elaborations is notable (Fantin et al., 1993).

Chemical Reactions and Properties

  • Bromination Reactions : Studies on the bromination of imidazole derivatives, including 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, reveal varied outcomes based on the type of imidazole used and the reaction conditions. This has implications for understanding the reaction pathways and synthesis of brominated imidazole derivatives (Linda, 1969).

  • Complex Formation and Reactivity : The compound has been used in studies to understand the formation of complexes with various metals and the reactivity of these complexes. For example, its role in the synthesis of cobalt(III) complexes offers insights into the properties of these complexes, including their NMR spectra and reactivity (Blackman et al., 1991).

Environmental and Industrial Applications

  • Corrosion Inhibition : Imidazole derivatives, including 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, are explored for their corrosion inhibition properties. Studies on similar imidazole derivatives indicate their effectiveness in protecting metals like steel in acidic environments, which can be relevant for industrial applications (Ammal et al., 2018).

Biological Applications

  • Antimicrobial Properties : Various imidazole derivatives, including those structurally related to 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, have been studied for their antimicrobial properties. These compounds show potential in fighting infections caused by dermatophytes, yeast, and other fungi, as well as Gram-positive bacteria (Heeres & van Cutsem, 1981).

  • Synthesis of Biologically Active Compounds : The compound is also a key intermediate in the synthesis of other biologically active imidazole derivatives. These derivatives have been explored for various pharmacological activities, including antitumor and anti-inflammatory effects (Cavalleri et al., 1977).

properties

IUPAC Name

5-(2-bromoethyl)-1-methylimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2.BrH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNZNMTVYHVKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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